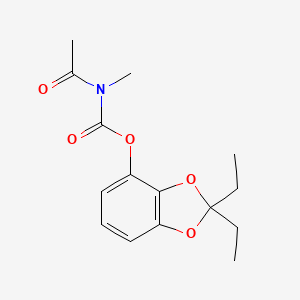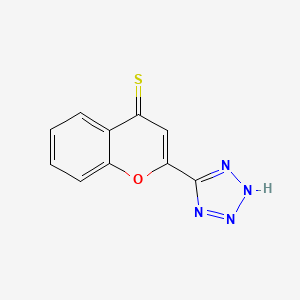
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring substituted with diethyl groups and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate typically involves the reaction of 2,2-diethyl-1,3-benzodioxole with N-acetyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize the yield and quality of the final product .
化学反応の分析
Types of Reactions
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate has several scientific research applications:
作用機序
The mechanism of action of (2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-benzodioxol-4-yl methylcarbamate: Similar in structure but with dimethyl groups instead of diethyl groups.
2,2-Dimethyl-1,3-benzodioxol-4-yl acetyl(allyl)carbamate: Contains an allyl group instead of a methyl group.
Uniqueness
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .
特性
CAS番号 |
40374-14-9 |
|---|---|
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
(2,2-diethyl-1,3-benzodioxol-4-yl) N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO5/c1-5-15(6-2)20-12-9-7-8-11(13(12)21-15)19-14(18)16(4)10(3)17/h7-9H,5-6H2,1-4H3 |
InChIキー |
NQQWCDMYWSQASG-UHFFFAOYSA-N |
正規SMILES |
CCC1(OC2=C(O1)C(=CC=C2)OC(=O)N(C)C(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)

![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)






